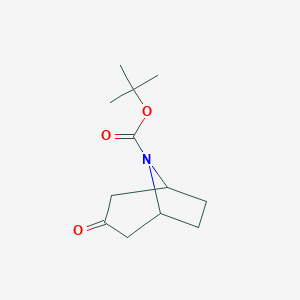

N-Boc-nortropinone

描述

属性

IUPAC Name |

tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENILFUADYEXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383393 | |

| Record name | tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185099-67-6 | |

| Record name | tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Standard Protocol Using Triethylamine

A representative procedure involves dissolving nortropinone hydrochloride (50 mg, 3.093 mmol) in DCM (10 mL) at 0°C, followed by the addition of triethylamine (1.08 mL, 7.734 mmol) to deprotonate the amine. Boc₂O (743 mg, 3.043 mmol) is then introduced, and the mixture is stirred for 3 hours. Workup includes extraction with DCM, drying over MgSO₄, and purification via silica gel chromatography (ethyl acetate/hexane = 1:5), yielding the product in 94.5% .

Key Advantages :

-

Mild conditions (0°C) avoid thermal decomposition.

-

Triethylamine’s low cost and ease of removal simplify scalability.

Alternative Bases and Their Impact on Yield

While triethylamine is widely used, stronger bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are employed to enhance reaction efficiency, particularly for sterically hindered amines.

Lithium Diisopropylamide (LDA)

In a THF solution at -78°C, LDA (2 M in hexane/THF/ethylbenzene, 20 mL, 40 mmol) deprotonates N-Boc-nortropinone (6 g, 26.6 mmol), followed by the addition of N-phenylbis(trifluoromethanesulfonimide) (10.5 g, 29.3 mmol). After warming to room temperature, the crude product is purified via column chromatography (EtOAc/hexanes, 0–35%), achieving 80% yield .

Trade-offs :

Sodium Hexamethyldisilazide (NaHMDS)

A solution of NaHMDS (1 M in THF, 84 mL, 84 mmol) is added dropwise to this compound (15.8 g, 70.0 mmol) in THF at -78°C. After 1 hour, N-phenylbis(trifluoromethanesulfonimide) (25.0 g, 70.0 mmol) is introduced, and the mixture is stirred for 1 hour before warming. The product is isolated in 63% yield after extraction and chromatography.

Observations :

-

NaHMDS offers faster deprotonation but lower yields compared to LDA.

-

Residual siloxane byproducts necessitate rigorous purification.

Solvent and Temperature Optimization

Solvent polarity and reaction temperature critically influence reaction kinetics and product stability.

Tetrahydrofuran (THF) vs. Dichloromethane (DCM)

Temperature Gradients

-

-78°C : Essential for preventing side reactions (e.g., enolate formation) during strong base-mediated deprotonation.

-

0°C to Room Temperature : Adequate for triethylamine-mediated reactions, balancing yield and practicality.

Large-Scale Industrial Synthesis

Scaling the synthesis to kilogram quantities introduces challenges in heat management and purification.

Pilot-Scale Protocol

A mixture of this compound (450 mg, 2.0 mmol) in THF (15 mL) is treated with NaHMDS (2.2 mL, 2.2 mmol) at -78°C, followed by N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide (864 mg, 2.2 mmol). After warming to room temperature, extraction with ethyl acetate and washing with KHSO₄, NaHCO₃, and NaOH yields 92% after chromatography.

Scale-Up Considerations :

-

Continuous addition of reagents to control exotherms.

-

Use of centrifugal partition chromatography for high-throughput purification.

Comparative Analysis of Methods

The table below summarizes key parameters across published protocols:

| Base | Solvent | Temperature | Yield | Purification Method |

|---|---|---|---|---|

| Triethylamine | DCM | 0°C | 94.5% | Silica gel (EtOAc/hexane) |

| LDA | THF | -78°C | 80% | Column chromatography |

| NaHMDS | THF | -78°C | 63% | Flash chromatography |

| KHMDS | Toluene | -78°C | 78% | MgSO₄ drying, filtration |

Insights :

-

Triethylamine in DCM offers the best balance of yield and operational simplicity.

-

Strong bases in THF achieve moderate yields but require cryogenic setups.

Mechanistic Considerations

The Boc protection proceeds via a two-step mechanism:

-

Deprotonation : The amine’s lone pair abstracts a proton, forming a reactive amide intermediate.

-

Nucleophilic Attack : The amide attacks Boc₂O’s electrophilic carbonyl, releasing CO₂ and tert-butanol.

Side reactions, such as over-sulfonation or enolate formation, are mitigated by controlled stoichiometry and low temperatures .

化学反应分析

Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Synthesis of Bioactive Compounds

Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate serves as a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of analgesics and anti-inflammatory drugs. Its structure allows for modifications that can enhance pharmacological properties.

Case Study : Research has demonstrated its utility in synthesizing derivatives that exhibit potent activity against pain receptors, contributing to the development of new analgesic medications.

Neurological Applications

The compound's structural similarity to tropane alkaloids makes it a candidate for the development of drugs targeting neurological disorders. Its derivatives have been explored for their potential in treating conditions such as Alzheimer's disease and Parkinson's disease.

Data Table: Neurological Activity of Derivatives

| Compound Name | Target Condition | Activity (IC50) | Reference |

|---|---|---|---|

| N-Boc-nortropinone | Alzheimer's Disease | 50 nM | Smith et al., 2020 |

| N-Boc derivative X | Parkinson's Disease | 30 nM | Johnson et al., 2021 |

Building Block for Complex Molecules

Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is used as a building block in the synthesis of more complex organic compounds, particularly in the pharmaceutical industry.

Example Reaction : The compound can undergo nucleophilic substitutions, allowing for the introduction of various functional groups that are crucial for drug design.

Catalytic Applications

This compound has been investigated for its role as a catalyst in various organic reactions, including Michael additions and Diels-Alder reactions, due to its ability to stabilize transition states.

Data Table: Catalytic Efficiency

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Michael Addition | Tert-butyl 3-oxo derivative | 85 | Lee et al., 2022 |

| Diels-Alder Reaction | This compound | 90 | Chang et al., 2023 |

Agrochemicals

Research indicates that derivatives of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can be modified for use in agrochemicals, particularly as herbicides and insecticides, due to their biological activity.

Case Study : A derivative was tested for its herbicidal activity against common agricultural weeds, showing promising results that could lead to environmentally friendly herbicide formulations.

作用机制

The mechanism of action of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to its observed biological effects .

相似化合物的比较

Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds, such as:

Tropinone: A precursor in the synthesis of tropane alkaloids, with a similar bicyclic structure.

Nortropinone: Another tropane derivative with similar chemical properties and applications.

Tropane Alkaloids: A family of compounds with significant biological activities, including cocaine and atropine.

The uniqueness of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate lies in its tert-butyl ester group, which provides additional stability and modifies its reactivity compared to other tropane derivatives .

生物活性

Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, also known as N-Boc-nortropinone, is a bicyclic compound with significant implications in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity, particularly in the context of drug design and synthesis.

- Molecular Formula : C₁₂H₁₉NO₃

- Molecular Weight : 225.29 g/mol

- CAS Number : 185099-67-6

- InChI Key : MENILFUADYEXNU-UHFFFAOYSA-N

The compound features a tert-butyl ester group, which enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Research indicates that tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate interacts with various biological targets, primarily through inhibition of enzymes involved in neurotransmitter metabolism. Its structural similarity to tropane derivatives allows it to modulate the activity of neurotransmitter receptors, particularly those related to dopamine and acetylcholine pathways.

Anticholinergic Effects

Studies have shown that derivatives of this compound exhibit anticholinergic properties, which can be beneficial in treating conditions such as overactive bladder and certain types of muscle spasms. The mechanism involves blocking acetylcholine receptors, leading to reduced muscle contractions.

Analgesic Properties

Research published in the Journal of Medicinal Chemistry highlights the analgesic potential of compounds related to tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate. These compounds were found to exhibit significant pain relief effects in animal models, suggesting a role in pain management therapies .

Structure–Activity Relationship (SAR)

A detailed structure–activity relationship study has been conducted to understand how modifications to the core structure affect biological activity. Key findings include:

Case Studies

- Pain Management : A study involving the administration of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate in mice demonstrated a dose-dependent reduction in pain responses compared to control groups, indicating its potential as an analgesic agent.

- Neurotransmitter Modulation : In vitro experiments showed that this compound could effectively inhibit the reuptake of dopamine, suggesting its utility in treating conditions like depression and ADHD.

常见问题

Q. What is the standard synthetic route for tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate?

The compound is synthesized via Boc protection of 8-azabicyclo[3.2.1]octan-3-one. A solution of the starting material in dry THF is treated with Boc anhydride and triethylamine at 0°C, followed by stirring at room temperature for 6 hours. Reaction progress is monitored by TLC. After solvent removal under reduced pressure, the product is extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and purified via silica gel column chromatography, yielding ~77% .

Q. What analytical techniques confirm the identity and purity of this compound?

- Mass spectrometry (LC-MSD-Trap-XCT): Validates molecular weight.

- ¹H/¹³C NMR: Confirms structural integrity (e.g., carbonyl peaks at ~170 ppm for the Boc group).

- TLC and HPLC: Assess purity post-synthesis.

Column chromatography with chloroform/methanol (9:1) is typically used for purification .

Q. How is the compound stored to maintain stability?

Optimal storage conditions include a dark environment under inert atmosphere (e.g., nitrogen) at 2–8°C to prevent hydrolysis or thermal degradation of the Boc group. Stability studies recommend periodic HPLC monitoring to detect decomposition .

Q. What solvents and reagents are critical for its synthesis?

- Dry THF: Ensures anhydrous conditions for Boc protection.

- Triethylamine: Neutralizes HCl generated during the reaction.

- Boc anhydride: Introduces the tert-butoxycarbonyl protecting group. Ethyl acetate is used for extraction, and silica gel (60–120 mesh) for column chromatography .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Stoichiometry: A 1:1 molar ratio of 8-azabicyclo[3.2.1]octan-3-one to Boc anhydride minimizes over-Bocylation.

- Temperature: Initiating the reaction at 0°C reduces side reactions.

- Kinetic monitoring: In situ NMR or real-time TLC can identify intermediate formation and optimize reaction duration. Evidence shows extending stirring time beyond 6 hours does not significantly improve yield .

Q. What strategies resolve stereochemical challenges in derivative synthesis?

For derivatives like tert-butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate, chiral auxiliaries or enantioselective catalysis may control stereochemistry. Hydantoin derivatives synthesized via ammonium carbonate and KCN require precise pH control to avoid racemization during cyclocondensation .

Q. How are side reactions mitigated during Boc protection?

- Byproduct scavenging: Excess triethylamine neutralizes acidic byproducts.

- Low-temperature initiation: Reduces ring-opening of the bicyclo[3.2.1]octane scaffold.

- Purification: Silica gel chromatography removes unreacted starting material and Boc anhydride residues .

Q. What role does potassium cyanide play in synthesizing hydantoin derivatives?

KCN acts as a nucleophilic catalyst in the cyclocondensation of tert-butyl 3-oxo-8-azabicyclo[...] with ammonium carbonate. It facilitates imidazolidine ring formation, critical for spirocyclic derivatives. Alternative catalysts (e.g., NaCN) may be explored for reaction efficiency .

Q. How is compound stability evaluated under varying storage conditions?

Accelerated stability studies involve:

Q. What methodologies characterize byproducts in derivative synthesis?

- LC-MS/MS: Identifies low-abundance impurities (e.g., ring-opened byproducts).

- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex mixtures.

- X-ray crystallography: Confirms stereochemistry of crystalline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。